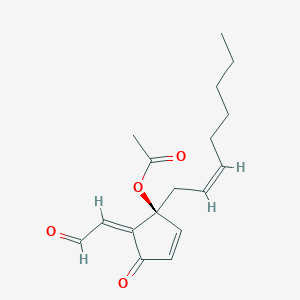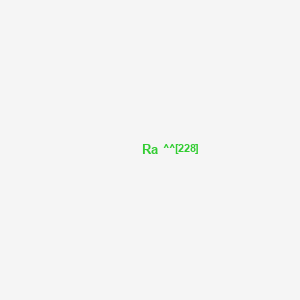
Radium-228
Descripción general
Descripción
Radium-228 is a radioactive isotope of radium with a half-life of approximately 5.75 years. It is a pure beta emitter with a maximum beta particle energy of 39.5 keV. This compound is part of the decay chain of thorium-232 and decays into actinium-228 through beta decay. This isotope is naturally occurring and can be found in trace amounts in uranium and thorium ores .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Radium-228 is typically obtained as a byproduct of the decay of thorium-232. The extraction process involves isolating radium from uranium and thorium ores. The primary method for isolating radium involves fractional crystallization, where radium is separated from other elements based on its solubility in various solvents .
Industrial Production Methods: Industrial production of this compound is not common due to its radioactivity and the availability of other isotopes for practical applications. when required, this compound can be produced by irradiating thorium-232 with neutrons in a nuclear reactor, which induces the decay process .
Análisis De Reacciones Químicas
Types of Reactions: Radium-228 primarily undergoes beta decay, transforming into actinium-228. It does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its radioactive nature and the instability of its nucleus .
Common Reagents and Conditions: Since this compound is a radioactive element, it is handled under strict safety conditions to prevent radiation exposure. The reagents used in its isolation and purification are typically strong acids and bases, which help in dissolving the ores and precipitating radium compounds .
Major Products Formed: The major product formed from the decay of this compound is actinium-228. This decay process involves the emission of beta particles, which are high-energy electrons .
Aplicaciones Científicas De Investigación
Radium-228 has several applications in scientific research, particularly in the fields of environmental monitoring, radiochemistry, and radiopharmaceuticals .
Environmental Monitoring: this compound is used as a tracer to study the migration of radioactive substances in environmental systems. It helps in determining the source location, residence time, and concentrations of radionuclides in mineral and water sources .
Radiochemistry: In radiochemistry, this compound is used to study the behavior of radioactive elements and their compounds. It is also used in the preparation of other radioactive isotopes through neutron irradiation .
Radiopharmaceuticals: Due to its high radiobiological effectiveness, this compound is being explored for use in therapeutic radiopharmaceutical drugs. These drugs are designed to target and destroy cancer cells with minimal damage to surrounding healthy tissue .
Mecanismo De Acción
Radium-228 is part of the alkaline earth metals group and shares similarities with other radium isotopes, such as radium-226 and radium-224 .
Radium-226: Radium-226 is the most stable isotope of radium with a half-life of 1600 years. It is an alpha emitter and has been historically used in radiotherapy and luminescent paints .
Radium-224: Radium-224 has a half-life of 3.63 days and is also an alpha emitter. It is used in targeted alpha therapy for treating certain types of cancer .
Uniqueness of this compound: this compound is unique due to its beta emission and relatively short half-life compared to radium-226. Its applications in environmental monitoring and potential use in radiopharmaceuticals highlight its importance in scientific research .
Comparación Con Compuestos Similares
- Radium-226
- Radium-224
- Actinium-228 (decay product of radium-228)
- Thorium-232 (parent isotope of this compound)
Propiedades
IUPAC Name |
radium-228 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ra/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWPIIXVSYCSAN-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ra] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[228Ra] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ra | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6050415 | |
| Record name | Radium-228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6050415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03107 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15262-20-1 | |
| Record name | Radium-228 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15262-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Radium, isotope of mass 228 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Radium-228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6050415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


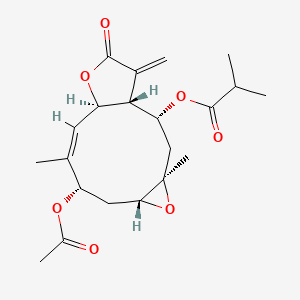
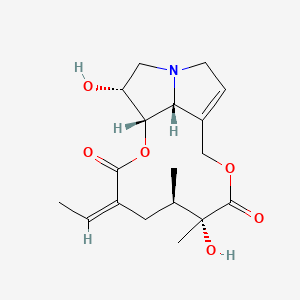
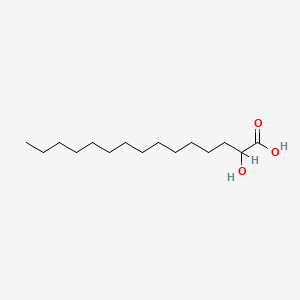
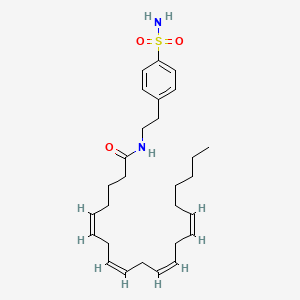
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)

![N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1237193.png)
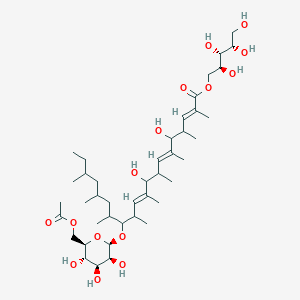
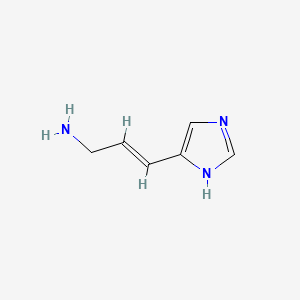
![4-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol](/img/structure/B1237200.png)
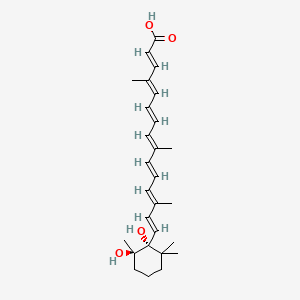
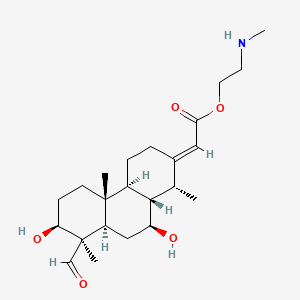
![4-[2-(Allyloxy)vinyl]-1,2-dimethoxybenzene](/img/structure/B1237203.png)
